4-(trans-4-Heptylcyclohexyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

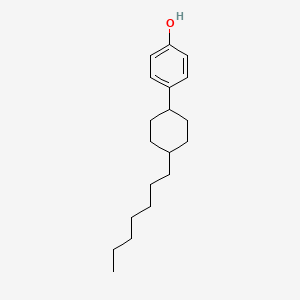

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

4-(4-heptylcyclohexyl)phenol |

InChI |

InChI=1S/C19H30O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17,20H,2-11H2,1H3 |

InChI Key |

LQNATOSZMJPGNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(trans-4-Heptylcyclohexyl)phenol

Abstract: This technical guide provides a comprehensive framework for the structural analysis and characterization of 4-(trans-4-Heptylcyclohexyl)phenol, a key intermediate in the synthesis of advanced materials such as liquid crystals. The guide is designed for researchers, analytical chemists, and drug development professionals, offering a logical, workflow-based approach to structural elucidation. We move from initial molecular weight confirmation through detailed spectroscopic interrogation of the molecular framework and stereochemistry, to final purity assessment. Each section details the causality behind the chosen analytical technique, provides validated protocols, and interprets the expected data, ensuring a self-validating system of analysis.

Chapter 1: Introduction and Core Analytical Questions

This compound is a bifunctional organic molecule featuring a polar phenol head, a rigid non-aromatic cyclohexyl spacer, and a flexible nonpolar heptyl tail. This specific architecture makes it a valuable building block, particularly as a mesogen for liquid crystal displays (LCDs).[1][2] The performance of the final material is critically dependent on the molecule's precise structure and purity. The linear, rod-like shape of the trans isomer is essential for achieving the necessary molecular orientation to form liquid crystalline phases.[1] The cis isomer, with its bent shape, would disrupt this ordering and degrade material performance.

Therefore, a rigorous structural analysis must definitively answer three core questions:

-

Identity: Is the compound indeed this compound, with the correct molecular formula and weight?

-

Stereochemistry: Does the molecule possess the required trans configuration at the 1,4-substituted cyclohexane ring?

-

Purity: What is the isomeric and chemical purity of the material?

This guide will walk through a multi-technique workflow designed to answer these questions with a high degree of scientific certainty.

Molecular Structure Overview

A clear understanding of the molecule's components is essential for interpreting the analytical data.

Caption: Labeled structure of this compound.

Chapter 2: Initial Verification: Molecular Mass and Formula

The first step in any structural analysis is to confirm the molecular weight and formula. Mass Spectrometry (MS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization (EI) is a suitable technique for this molecule due to its thermal stability. We expect to see a clear molecular ion peak ([M]•+) corresponding to the molecular weight of the intact molecule. The fragmentation pattern provides a fingerprint that can further confirm the structure by revealing stable fragments resulting from the cleavage of specific bonds.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₀O | [2] |

| Molecular Weight | 274.45 g/mol | [1] |

| Physical State | Solid / Crystalline Powder | [3][4] |

| CAS Number | 90525-37-4 |[2] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Conditions:

-

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Expected Data & Interpretation:

-

Molecular Ion Peak ([M]•+): A strong peak at m/z 274 , confirming the molecular weight.[1]

-

Key Fragmentation:

-

m/z 175: [M - C₇H₁₅]⁺. Loss of the heptyl radical (mass 99) through alpha-cleavage at the cyclohexyl ring. This is often a significant peak.

-

m/z 107: [C₇H₇O]⁺. A fragment corresponding to the hydroxytropylium ion or cresol radical cation, resulting from cleavage of the cyclohexyl-phenol bond.

-

m/z 94: [C₆H₅OH]•+. A peak corresponding to the phenol radical cation, indicating cleavage of the C-C bond between the two rings.[5]

-

Series of peaks differing by 14 amu (CH₂): In the lower mass range, a characteristic pattern from the fragmentation of the heptyl and cyclohexyl aliphatic chains.

-

Chapter 3: Elucidating the Carbon-Hydrogen Framework and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR identifies all unique carbon atoms.

¹H NMR Spectroscopy

Expertise & Causality: The key to confirming the trans stereochemistry lies in the coupling constants (J-values) of the cyclohexane protons. In a chair conformation, the proton at C1 attached to the phenyl ring will have large diaxial coupling constants (~10-13 Hz) to the adjacent axial protons at C2 and C6 if the phenyl group is equatorial. In the trans isomer, both substituents are equatorial in the most stable conformation, leading to this characteristic splitting pattern. The corresponding cis isomer would show smaller axial-equatorial or equatorial-equatorial couplings.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -OH | ~4.5-5.5 | singlet (broad) | 1H | Phenolic proton, chemical shift is concentration and solvent dependent.[6][8] |

| Aromatic H (ortho to OH) | ~6.7-6.9 | doublet | 2H | Shielded by the electron-donating OH group. Part of an AA'BB' system.[6] |

| Aromatic H (meta to OH) | ~7.0-7.2 | doublet | 2H | Less shielded protons of the phenyl ring. Part of an AA'BB' system.[6] |

| Cyclohexyl H (CH-Ph) | ~2.4-2.6 | tt | 1H | Deshielded by the adjacent phenyl ring. Key diagnostic signal. |

| Cyclohexyl H (CH-Heptyl) | ~1.1-1.3 | m | 1H | Aliphatic methine proton. |

| Cyclohexyl H (axial) | ~1.7-1.9 | m | 4H | Axial protons on the cyclohexane ring. |

| Cyclohexyl H (equatorial) | ~1.3-1.5 | m | 4H | Equatorial protons on the cyclohexane ring. |

| Heptyl -CH₂- | ~1.2-1.4 | m | 10H | Methylene protons of the heptyl chain. |

| Heptyl -CH₃ | ~0.8-0.9 | t | 3H | Terminal methyl group of the heptyl chain. |

Interpretation of Stereochemistry: The signal at ~2.4-2.6 ppm (CH-Ph) is critical. It should appear as a triplet of triplets (tt) with two large coupling constants (J_ax-ax ≈ 12 Hz) and two smaller coupling constants (J_ax-eq ≈ 3 Hz), confirming the axial position of this proton and thus the equatorial position of the phenyl substituent. This is the hallmark of the desired trans isomer.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a count of the unique carbon environments. Due to the molecule's symmetry, certain carbons in the phenyl and cyclohexyl rings are chemically equivalent, which simplifies the spectrum. The chemical shifts are highly predictable and serve as a robust confirmation of the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz (operating at ~100 MHz for carbon) or higher field NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aromatic C (C-OH) | ~153-155 | Deshielded ipso-carbon attached to the electronegative oxygen.[9] |

| Aromatic C (C-Cyclohexyl) | ~135-138 | Quaternary ipso-carbon attached to the cyclohexyl ring.[9] |

| Aromatic CH (meta to OH) | ~127-129 | Aromatic methine carbons.[7][9] |

| Aromatic CH (ortho to OH) | ~115-117 | Shielded by the electron-donating OH group.[7][9] |

| Cyclohexyl CH (C-Ph) | ~43-45 | Methine carbon attached to the phenyl ring. |

| Cyclohexyl CH (C-Heptyl) | ~42-44 | Methine carbon attached to the heptyl chain. |

| Cyclohexyl CH₂ | ~33-35 | Aliphatic carbons adjacent to the substituted carbons. |

| Cyclohexyl CH₂ | ~29-31 | Remaining aliphatic carbons in the ring. |

| Heptyl Chain (-CH₂-) | ~22-37 | A series of peaks for the aliphatic methylene carbons. |

| Heptyl Chain (-CH₃) | ~14 | Terminal methyl carbon.[7] |

Chapter 4: Confirming Functional Groups and Purity

While NMR provides the core structural map, other techniques are required to quickly confirm the presence of key functional groups and to quantify the sample's purity.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to verify the presence of the molecule's key functional groups. The O-H bond of the phenol and the C-H bonds of the aromatic and aliphatic portions of the molecule have characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Phenolic -OH (H-bonded) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (Cyclohexyl & Heptyl) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Phenolic C-O |

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the industry-standard technique for determining the purity of non-volatile organic compounds. A reverse-phase method will effectively separate the non-polar target compound from more polar or less polar impurities. Crucially, it can also separate the cis and trans isomers, allowing for the determination of isomeric purity.[10] The cis isomer is generally more polar and will have a shorter retention time on a reverse-phase column.

Experimental Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to ~0.1 mg/mL for injection.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 274 nm.[11]

-

Injection Volume: 10 µL.

-

Expected Data & Interpretation:

-

A single major peak should be observed at a specific retention time.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Any peak eluting slightly before the main peak may correspond to the cis isomer. Spiking the sample with a known cis/trans mixture can confirm this assignment. Purity of >99% is often required for materials science applications.[1]

Chapter 5: Integrated Structural Elucidation Workflow

The power of this analytical approach lies not in any single technique, but in their logical and complementary application. The workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.

Caption: Workflow for the comprehensive structural analysis of the target compound.

References

- Dhingra, S. (2013). How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol? ResearchGate.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- National Center for Biotechnology Information. (n.d.). 4-(Heptan-4-yl)phenol. PubChem Compound Database.

- Crysdot LLC. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database.

- ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.

- Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST Chemistry WebBook.

- Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol.

- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

- Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin.

- LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

- U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography.

- National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook.

- Arkat USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 4-(trans-4-Pentylcyclohexyl)phenol (66227-40-5; 82575-69-7) for sale [vulcanchem.com]

- 4. 4-(trans-4-Amylcyclohexyl)phenol | 82575-69-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(trans-4-Heptylcyclohexyl)phenol

Introduction: A Molecule of Anisotropic Importance

4-(trans-4-Heptylcyclohexyl)phenol stands as a significant molecule within the realm of materials science, primarily recognized for its role as a liquid crystal (LC) intermediate.[1][2] Its unique molecular architecture, a hybrid of a rigid alicyclic core and a polar aromatic head, imparts the specific anisotropic properties essential for the formulation of advanced liquid crystal displays (LCDs).[3][4] This structure consists of three key moieties: a flexible n-heptyl chain, a rigid trans-configured cyclohexane ring, and a polar phenol group. This combination allows the molecule to self-assemble into the ordered, fluid mesophases (e.g., nematic phase) that are fundamental to the electro-optical switching in TN (twisted nematic) displays.[2][4]

The heptyl chain influences the material's viscosity and melting point, while the trans-cyclohexylphenol core provides the structural rigidity and polar interactions necessary for forming the liquid crystalline phase.[2] Understanding the precise physicochemical properties of this compound is therefore not an academic exercise, but a critical prerequisite for designing, synthesizing, and optimizing high-performance liquid crystal mixtures for the electronics industry. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques, to support researchers and developers in this field.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its macroscopic behavior. The combination of a saturated alicyclic ring and an aromatic phenol group in this compound results in a rod-like shape, a crucial factor for its mesogenic (liquid crystal-forming) properties.

| Property | Value | Source |

| CAS Number | 90525-37-4 | [5] |

| Molecular Formula | C₁₉H₃₀O | [5] |

| Molecular Weight | 274.44 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Canonical SMILES | CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O | N/A |

| InChI Key | LQNATOSZMJPGNE-UHFFFAOYSA-N | [1] |

Thermal Properties: Defining the Mesophase Window

The thermal properties, particularly the melting point and any liquid crystalline phase transitions, are the most critical parameters for the application of this compound. These transitions define the operational temperature range of the material. While specific, experimentally verified data for the heptyl derivative is not widely published, data from analogues and predictive models provide valuable insights.

| Property | Value | Data Type | Source / Note |

| Melting Point | ~195 °C | Experimental (DSC) | [1] - This value is noted as potentially high and may represent a specific polymorphic form or require further verification. |

| Melting Point (Propyl Analogue) | 138 °C | Experimental | [6][7] |

| Melting Point (Pentyl Analogue) | 138-142 °C | Experimental | N/A |

| Boiling Point | 398.2 ± 21.0 °C | Predicted | [3] |

| Density | 0.949 ± 0.06 g/cm³ | Predicted | [3] |

Causality in Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the definitive technique for characterizing the thermal transitions of liquid crystal intermediates. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing endothermic events like melting (solid-to-liquid or solid-to-liquid crystal) and exothermic events like crystallization.

The choice of parameters is critical for obtaining high-quality, reproducible data:

-

Heating/Cooling Rate (e.g., 5-10 °C/min): A rate in this range is a well-established compromise. A faster rate could cause thermal lag and broaden transition peaks, while a slower rate might reduce signal intensity, making subtle transitions difficult to detect.

-

Inert Atmosphere (Nitrogen): The analysis is conducted under a continuous flow of an inert gas like nitrogen. This is crucial to prevent oxidative degradation of the phenol-containing molecule at elevated temperatures, which would introduce artifacts into the thermogram.

-

Sample Mass (e.g., 3-5 mg): This mass is sufficient to produce a clear signal without causing significant thermal gradients within the sample itself, ensuring uniform heating and sharp transitions.

-

Hermetically Sealed Pans: Using sealed aluminum pans prevents the loss of any volatile components during heating, ensuring the measured thermal events are representative of the bulk material.

Step-by-Step Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the final melting transition (e.g., 220 °C). This is the first heating cycle , which reveals the thermal history of the material as-received.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample at the same rate (10 °C/min) back to the starting temperature to observe crystallization behavior.

-

Ramp the temperature again in a second heating cycle . This cycle is crucial as it provides data on the intrinsic thermal properties of the material, free from the influence of its prior thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy (area under the peak) of any observed transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid).

Visualization: DSC Experimental Workflow

Caption: Workflow for thermal analysis using DSC.

Solubility and Partition Coefficient (LogP)

Solubility is a fundamental property for any compound intended for formulation or purification. Phenols are typically soluble in organic solvents and sparingly soluble in water.[8][9] The long heptyl chain and bulky cyclohexyl group are expected to make this compound highly lipophilic, with very low aqueous solubility.

| Property | Value | Data Type | Source / Note |

| Solubility (Methanol) | Soluble | Experimental (Propyl Analogue) | [6][7] |

| Solubility (Water) | Very Low (Predicted) | Inferred | Based on structure and analogue data. |

| LogP (Octanol/Water) | 4.4661 | Predicted (Propyl Analogue) | [10] |

Experimental Protocol: Shake-Flask Method for Solubility Determination (Modified OECD 105)

This protocol determines the saturation solubility of the compound in a given solvent at a specific temperature.

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., methanol, ethyl acetate, water) in a sealed, screw-cap vial. The excess solid is critical to ensure equilibrium is reached at saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (24-48 hours) to ensure equilibrium is fully established. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature bath for several hours to permit the undissolved solid to settle. For aqueous solutions, centrifugation may be required to fully separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette fitted with a filter (e.g., 0.45 µm PTFE syringe filter) to prevent transfer of any solid particles.

-

Quantification:

-

Gravimetric Method (for organic solvents): Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.

-

Spectrophotometric Method (for UV-active compounds): Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a previously established UV-Vis calibration curve. Measure the absorbance at the λ_max and calculate the concentration.

-

-

Calculation: Express the solubility in g/L or mol/L based on the mass of the solute and the initial volume of the solvent.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic proton. This is relevant for understanding the compound's reactivity, its potential for hydrogen bonding, and its behavior in different pH environments during synthesis or in formulated mixtures.

| Property | Value | Data Type | Source |

| pKa | 10.21 ± 0.30 | Predicted | [3] |

| pKa (Phenol) | 9.95 | Experimental | [9] |

The predicted pKa is slightly higher than that of unsubstituted phenol, which is chemically logical. The electron-donating nature of the alkylcyclohexyl group increases the electron density on the aromatic ring, making the phenoxide anion slightly less stable and the proton slightly less acidic.

Visualization: pKa Determination Method Selection

Caption: Decision workflow for selecting a pKa determination method.

Spectroscopic Profile and Structural Confirmation

While specific spectra for this compound are not publicly available, its structure can be definitively confirmed by a combination of spectroscopic techniques. The expected spectral features can be reliably predicted based on the known behavior of its constituent functional groups.

¹H NMR Spectroscopy

¹H NMR is the most powerful tool for confirming the trans stereochemistry of the cyclohexane ring.

-

Aromatic Region (δ ≈ 6.7-7.1 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O.

-

Cyclohexyl Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and will exhibit a large axial-axial coupling constant (J ≈ 10-13 Hz) to the adjacent axial protons, appearing as a broad triplet or triplet of triplets. This large coupling is absent in the cis isomer.

-

Heptyl Chain (δ ≈ 0.8-1.5 ppm): A triplet at ~0.9 ppm for the terminal methyl group (CH₃) and a series of multiplets for the methylene groups (CH₂).

¹³C NMR Spectroscopy

¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.[11][12]

-

Aromatic Carbons (δ ≈ 115-155 ppm): Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one attached to the OH group and one to the cyclohexyl ring).

-

Cyclohexyl Carbons (δ ≈ 30-45 ppm): Signals corresponding to the CH carbons of the ring.

-

Heptyl Chain Carbons (δ ≈ 14-35 ppm): Signals for the seven carbons of the alkyl chain, with the terminal methyl carbon appearing at ~14 ppm.

FTIR Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad band characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Medium to weak bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Strong bands just below 3000 cm⁻¹ corresponding to the CH₂ and CH₃ groups of the cyclohexyl and heptyl moieties.

-

Aromatic C=C Stretch (≈1500-1600 cm⁻¹): Two or more bands of variable intensity.

-

C-O Stretch (≈1200-1260 cm⁻¹): A strong band associated with the phenol C-O bond.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 274, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation would involve cleavage of the heptyl chain and potentially cleavage at the cyclohexyl-phenyl bond. A prominent fragment corresponding to the hydroxyphenylcyclohexyl cation would be expected.

Purity and Isomeric Analysis

Ensuring high chemical and, critically, isomeric purity is paramount for liquid crystal applications, as even small amounts of the cis isomer can disrupt the formation of the desired mesophase and degrade performance.

Causality in Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for assessing purity. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification of the separated components.

-

Column Choice (e.g., DB-5ms): A non-polar or mid-polarity column is chosen because it separates compounds primarily based on boiling point differences. The target analyte is relatively non-polar. The "ms" designation indicates a highly inert column suitable for producing high-quality mass spectra.

-

Temperature Programming: A temperature ramp (e.g., from 150 °C to 300 °C) is essential. It allows for the elution of lower-boiling point solvents or impurities first, followed by the target compound, and finally any higher-boiling point byproducts, all with good peak shape.

-

Derivatization (Optional but Recommended): Phenols can exhibit poor peak shape ("tailing") in GC due to their acidic proton interacting with the column. Converting the -OH group to a less polar silyl ether (e.g., using BSTFA) creates a more volatile and less interactive compound, resulting in sharper, more symmetrical peaks and improved quantification accuracy.

Step-by-Step Protocol: GC-MS Purity Analysis

-

Sample Preparation (with Derivatization):

-

Dissolve a small, accurately known amount of the sample (~1 mg) in a suitable solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate) in a GC vial.

-

Add a derivatizing agent (e.g., 100 µL of BSTFA).

-

Cap the vial and heat at ~60-70 °C for 30 minutes to ensure complete derivatization.

-

-

Instrument Setup:

-

Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms) in the GC.

-

Set the carrier gas (Helium) to a constant flow rate (e.g., 1.0 mL/min).

-

Set the injector temperature to 280 °C and the injection mode to split (e.g., 50:1 split ratio).

-

Set the GC oven temperature program: hold at 150 °C for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.

-

Set the MS transfer line temperature to 290 °C and the ion source temperature to 230 °C. Set the MS to scan over a relevant mass range (e.g., m/z 40-500).

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Processing:

-

Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the peak area of the main compound divided by the total area of all peaks, expressed as a percentage.

-

Examine the mass spectrum of the main peak to confirm its identity (molecular ion and fragmentation pattern).

-

Examine the peaks of any impurities to identify them. The cis and trans isomers may separate under these conditions, allowing for the determination of isomeric purity.

-

Visualization: Analytical Workflow for Purity

Caption: Workflow for purity and isomer analysis using GC-MS.

Conclusion

The physicochemical properties of this compound are intrinsically linked to its function as a high-value liquid crystal intermediate. Its thermal behavior dictates the operational range of devices, its high lipophilicity and acidity are key considerations for synthesis and formulation, and its isomeric purity is a critical quality attribute. The analytical methodologies detailed herein provide a robust framework for the comprehensive characterization of this molecule, enabling researchers and developers to validate its quality, predict its behavior in mixtures, and ultimately harness its unique properties for the creation of advanced materials.

References

- Narasimhaswamy, T., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). The Royal Society of Chemistry.

- LookChem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol.

- Acta Crystallographica Section E. (2008). 4-(4-Pentylcyclohexyl)phenol. National Institutes of Health (NIH).

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.

- NIST. (n.d.). Phenol, 4-heptyl-. NIST WebBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- LookChem. (n.d.). Cas 81936-33-6, 4-(trans-4-Propylcyclohexyl)phenol.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Phenol. NIST WebBook.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- Chemdad. (n.d.). 4-(trans-4-Propylcyclohexyl)phenol.

- NIST. (n.d.). Phenol, 4-cyclohexyl-. NIST WebBook.

- Sofyan, B., & Pratama, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- Sciencemadness Wiki. (2024). Phenol.

- Bobrowski, A., & Grabowska, B. (2015). FTIR method in studies of the resol-type phenol resin structure. AGH University of Krakow Journals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. rsc.org [rsc.org]

- 4. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-(trans-4-Propylcyclohexyl)phenol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]

- 9. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 10. chemscene.com [chemscene.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4-(trans-4-Heptylcyclohexyl)phenol CAS number 90525-37-4

An In-depth Technical Guide to 4-(trans-4-Heptylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Anisotropic Design

This compound, identified by its CAS number 90525-37-4, is a specialized organic compound that holds a significant position in the field of materials science.[1][2] Its unique molecular architecture, which combines aromatic and aliphatic cyclic rings, makes it a cornerstone building block, particularly as a liquid crystal intermediate.[1][2][3] The structure is a careful orchestration of three key moieties: a polar phenol group, a rigid trans-configured cyclohexane ring, and a flexible n-heptyl aliphatic tail. This hybrid design imparts the elongated, rod-like geometry essential for the formation of liquid crystalline phases, which are the bedrock of modern display technologies.[1][2]

The trans configuration of the cyclohexyl substituent is paramount, as it ensures a more linear and elongated molecular shape compared to the bent cis isomer.[1] This linearity is fundamental for the anisotropic intermolecular interactions, primarily van der Waals forces, that drive the long-range orientational order characteristic of the nematic phase used in twisted nematic (TN) liquid crystal displays (LCDs).[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and relevant experimental protocols for professionals engaged in advanced materials and chemical research.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are intrinsic to its function. As a white to off-white solid at room temperature, its high purity is critical for predictable performance in sensitive applications like liquid crystal mixtures.[1][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90525-37-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₃₀O | [1][3][4] |

| Molecular Weight | 274.44 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99.5% | [1][3] |

| Boiling Point | 398.2 ± 21.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Rotatable Bond Count | 7 | [6] |

Spectroscopic Characterization

Elucidating the structure and confirming the purity of this compound relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Critically, ¹H NMR can verify the trans conformation of the cyclohexane ring through analysis of the proton coupling constants, specifically the characteristic splitting of axial versus equatorial protons.[1]

-

Differential Scanning Calorimetry (DSC): As a thermotropic material, DSC is vital for measuring the temperatures and enthalpies of phase transitions, such as the melting point and any transitions into liquid crystalline phases (e.g., nematic, smectic).[1] This data is crucial for designing liquid crystal mixtures with specific operating temperature ranges.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized compound, capable of detecting and quantifying trace impurities that could adversely affect electro-optical performance.[1]

-

Infrared (IR) Spectroscopy: The presence of the phenolic hydroxyl group can be confirmed by a characteristic broad O-H stretching vibration. The formation of hydrogen bonds, which can influence the material's self-assembly, can also be inferred from shifts in this vibrational frequency.[1]

Part 2: Synthesis and Manufacturing

The synthesis of alkylcyclohexylphenols is a well-established area of organic chemistry, though achieving high stereoselectivity for the trans isomer and high regioselectivity for the para-substituted product requires careful control of reaction conditions.[1]

General Synthetic Strategies

The construction of the this compound framework typically involves creating a carbon-carbon bond between the heptylcyclohexyl moiety and the phenol ring.[1] Common approaches include:

-

Friedel-Crafts Alkylation: This classic method can be used to alkylate phenol with a suitable heptylcyclohexyl derivative (e.g., heptylcyclohexanol or heptylcyclohexene) in the presence of an acid catalyst. However, a key challenge is controlling selectivity, as ortho- and di-alkylated byproducts can form.[1]

-

Grignard Reactions: A more controlled, multi-step approach often involves a Grignard reagent. For instance, a Grignard reagent derived from an appropriate halo-cyclohexane can react with a protected phenol derivative or a ketone precursor, followed by subsequent reaction steps to yield the final product.[1] This method offers better control over the final structure.

A critical aspect of the synthesis is the purification and potential isomerization to enrich the final product in the desired trans isomer, which is essential for its liquid crystal applications.[1]

Conceptual Synthetic Workflow

Below is a diagram illustrating a plausible multi-step synthesis, which provides greater control over stereochemistry compared to a direct alkylation.

Caption: Conceptual Grignard Synthesis Workflow.

Part 3: Core Application in Liquid Crystal Technology

The primary and most significant application of this compound is as a mesogen, or liquid crystal intermediate, for use in LCDs.[1][2][3]

The Role of Molecular Structure in Mesophase Formation

Thermotropic liquid crystals exhibit phases of matter that are intermediate between a crystalline solid and an isotropic liquid.[1] The ability of this compound to form such a phase (specifically, a nematic phase) is a direct consequence of its molecular structure.

-

Rigid Core: The cyclohexane-phenol hybrid architecture provides a rigid, elongated core. This rigidity is essential for the molecules to align along a common axis, known as the director.[1][2]

-

Flexible Tail: The n-heptyl chain provides flexibility. This flexible tail helps to lower the melting point of the material and, critically, reduces the viscosity of the liquid crystal mixture, which improves the switching speed and electro-optical response of the display.[1][2]

-

Polar Head: The terminal phenol group provides polarity, influencing intermolecular interactions and the dielectric anisotropy of the liquid crystal mixture, a key parameter for how the molecules respond to an applied electric field.[1]

The interplay between these structural elements dictates the material's properties and its suitability for specific display applications, such as TN-LCDs.[2]

Caption: Structure-Property-Application Relationship.

Part 4: Biological Activity and Toxicological Considerations

While the primary application of this compound is in materials science, it is structurally related to other alkylphenols, a class of compounds known for their potential biological activity. There is no specific toxicological or biological activity data available in the provided search results for CAS 90525-37-4. However, researchers should be aware of the data for analogous compounds.

Alkylphenols such as 4-nonylphenol and 4-octylphenol are known environmental contaminants and have been studied for their cytotoxic and endocrine-disrupting effects.[7] Studies on human cell lines have shown that these related compounds can induce cell death and interfere with cellular processes like autophagy and the antioxidant response, particularly in liver cells.[7]

Given its phenolic structure, this compound should be handled with appropriate care. Phenolic compounds can be toxic and corrosive.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and handling within a well-ventilated fume hood, are mandatory.[8][9] For research use only, it is not intended for human or veterinary applications.[1]

Part 5: Exemplary Experimental Protocols

Protocol 1: Characterization of Thermotropic Properties by DSC

This protocol outlines the steps to analyze the phase transitions of this compound.

Objective: To determine the melting point and identify any liquid crystalline phase transition temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the high-purity solid into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min). This scan removes the sample's prior thermal history.

-

First Cooling Scan: Cool the sample at the same controlled rate (10 °C/min) back to room temperature. This allows for the observation of transitions from the isotropic liquid state.

-

Second Heating Scan: Heat the sample again at 10 °C/min. The data from this scan is typically used for analysis as it represents the intrinsic material properties.

-

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to phase transitions (e.g., solid-to-liquid crystal, liquid crystal-to-isotropic liquid). The peak onset temperature is typically reported as the transition temperature.

Caption: DSC Experimental Workflow.

Conclusion

This compound (CAS 90525-37-4) is a highly specialized molecule whose value is derived from its precisely engineered structure. The combination of a rigid polar core and a flexible nonpolar tail makes it an exemplary mesogen for the formulation of nematic liquid crystal mixtures. Its primary role as a liquid crystal intermediate underscores its importance in the electronics and display industries. While its biological profile is not well-characterized, its structural similarity to other alkylphenols warrants prudent handling and adherence to safety protocols. For materials scientists and researchers, this compound remains a key building block for creating advanced functional materials, from high-performance displays to novel polymer systems.

References

- This compound | Benchchem. (URL: )

- CAS.90525-37-4 4-(trans-4-Heptylcyclohexyl)

- Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM. (URL: )

- 4-(trans-4-Ethylcyclohexyl)phenol - Yantai Xianhua Technology Group Co., Ltd. (URL: [Link])

- Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - MDPI. (URL: [Link])

- In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Trans-4-(4'-n-Heptylcyclohexyl)phenol CAS 90525-37-4 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 4. 90525-37-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 90525-37-4|this compound|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

synthesis pathway for 4-(trans-4-Heptylcyclohexyl)phenol

An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Heptylcyclohexyl)phenol

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound, a molecule of significant interest in the development of liquid crystals and as a key building block in pharmaceutical research.[1][2] The unique molecular architecture, combining a polar phenol head with a rigid, non-polar heptylcyclohexyl tail, imparts valuable properties for creating ordered molecular assemblies.[3] This document will delve into the strategic considerations behind a multi-step synthesis, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound is most effectively approached through a convergent strategy that builds the core components separately before their final assembly. The chosen pathway emphasizes stereochemical control to achieve the desired trans configuration of the cyclohexane ring, which is crucial for its applications. Our proposed synthesis involves four key stages:

-

Construction of the Heptyl-Aryl Ketone: Formation of the C-C bond between the heptyl chain and the protected phenol ring via Friedel-Crafts acylation.

-

Formation of the Cyclohexyl Ring: Stereoselective hydrogenation of the aromatic ring to yield the desired cyclohexanol intermediate.

-

Installation of the Second Ring and Stereochemical Control: Introduction of the second aromatic ring via a Grignard reaction, followed by dehydration and a second hydrogenation to establish the trans-cyclohexylphenyl linkage.

-

Final Deprotection: Cleavage of the protecting group to unveil the final phenol product.

Below is a visual representation of the overall synthetic workflow.

Caption: A multi-step .

Part 1: Synthesis of the Key Intermediate: 4-Heptylcyclohexanone

The initial phase of the synthesis focuses on constructing the 4-heptylcyclohexanone core, which serves as the electrophilic partner in the subsequent Grignard reaction.

Step 1.1: Friedel-Crafts Acylation of Anisole

The synthesis commences with a Friedel-Crafts acylation to attach the seven-carbon chain to a protected phenol. Anisole is chosen as the starting material over phenol to prevent O-acylation and to leverage the para-directing effect of the methoxy group, which is strongly activating.[4]

Reaction: Anisole + Heptanoyl Chloride → 4-Heptanoylanisole

Rationale: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion from heptanoyl chloride.[5][6] The electron-rich anisole ring then undergoes electrophilic aromatic substitution, with the methoxy group directing the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions.[4]

Experimental Protocol:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in a dry solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add heptanoyl chloride (1.0 equivalent) dropwise at 0 °C.

-

After stirring for 15-20 minutes, add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[7]

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-heptanoylanisole.

Step 1.2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of the ketone must be reduced to a methylene group to form the heptyl chain. The Wolff-Kishner reduction is often preferred for this transformation due to its compatibility with the methoxy group.

Reaction: 4-Heptanoylanisole → 4-Heptylanisole

Rationale: The Wolff-Kishner reduction, carried out under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide, effectively deoxygenates the ketone without affecting the acid-sensitive methoxy group.[6]

Experimental Protocol:

-

In a flask equipped with a reflux condenser, combine 4-heptanoylanisole (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

-

Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. Water will be evolved and can be removed using a Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexane or ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4-heptylanisole is often pure enough for the next step.

Step 1.3: Birch Reduction and Isomerization (Alternative to Catalytic Hydrogenation)

While catalytic hydrogenation of 4-heptylanisole can produce 4-heptylcyclohexanol, achieving high trans selectivity can be challenging. An alternative approach involves a Birch reduction followed by isomerization to favor the thermodynamically more stable trans isomer. However, for simplicity and high yield, we will proceed with a direct hydrogenation and subsequent oxidation, with the understanding that stereoisomer separation or isomerization might be necessary.

Step 1.4: Catalytic Hydrogenation of 4-Heptylanisole

The aromatic ring of 4-heptylanisole is reduced to a cyclohexane ring. This step is critical for establishing the stereochemistry of the final product.

Reaction: 4-Heptylanisole → 4-Heptylcyclohexanol

Rationale: Catalytic hydrogenation using catalysts like rhodium on alumina or ruthenium on carbon under hydrogen pressure can effectively reduce the aromatic ring.[8][9] The reaction conditions, such as solvent, temperature, and catalyst choice, can influence the diastereomeric ratio of the resulting cyclohexanol. Often, a mixture of cis and trans isomers is obtained, which may require separation or can be carried through to the next step where the stereocenter at the hydroxyl-bearing carbon is removed.

Experimental Protocol:

-

In a high-pressure autoclave, dissolve 4-heptylanisole (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of 5% Rh/Al₂O₃ or a similar hydrogenation catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C with vigorous stirring.

-

Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.

-

After cooling and venting the autoclave, filter the catalyst and concentrate the solvent to obtain the crude 4-heptylcyclohexanol.

Step 1.5: Oxidation to 4-Heptylcyclohexanone

The secondary alcohol is oxidized to the corresponding ketone, which is the key intermediate for the subsequent Grignard reaction.

Reaction: 4-Heptylcyclohexanol → 4-Heptylcyclohexanone

Rationale: A variety of oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or a Swern oxidation. A common and efficient method involves using an oxygen-containing gas with a catalyst, which is environmentally benign.[10]

Experimental Protocol (using PCC):

-

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of 4-heptylcyclohexanol (1.0 equivalent) in DCM dropwise to the stirred suspension.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional ether and concentrate the filtrate to yield the crude 4-heptylcyclohexanone. Purification can be achieved by column chromatography.

Part 2: Assembly of the Cyclohexylphenol Framework and Final Product Formation

With the 4-heptylcyclohexanone in hand, the next phase involves coupling it with the protected phenol moiety and subsequent transformations to yield the final product.

Step 2.1: Grignard Reaction with 4-Methoxyphenylmagnesium Bromide

A Grignard reaction is employed to form the C-C bond between the cyclohexanone and the anisole ring.

Reaction: 4-Heptylcyclohexanone + 4-Methoxyphenylmagnesium Bromide → 1-(4-Methoxyphenyl)-4-heptylcyclohexanol

Rationale: The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of 4-heptylcyclohexanone.[11] This reaction creates a tertiary alcohol and assembles the complete carbon skeleton of the target molecule. The Grignard reagent is prepared from 4-bromoanisole and magnesium metal.[12]

Experimental Protocol:

-

Prepare the Grignard reagent by reacting 4-bromoanisole (1.2 equivalents) with magnesium turnings (1.3 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool a solution of 4-heptylcyclohexanone (1.0 equivalent) in dry THF to 0 °C.

-

Add the freshly prepared Grignard reagent dropwise to the ketone solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.

Step 2.2: Dehydration and Hydrogenation to the trans-Isomer

The tertiary alcohol is dehydrated to form an alkene, which is then hydrogenated to the desired alkane. This two-step sequence is crucial for establishing the final trans stereochemistry.

Reactions:

-

1-(4-Methoxyphenyl)-4-heptylcyclohexanol → 4-(4-Heptylcyclohex-1-en-1-yl)anisole

-

4-(4-Heptylcyclohex-1-en-1-yl)anisole → 4-(trans-4-Heptylcyclohexyl)anisole

Rationale: Acid-catalyzed dehydration of the tertiary alcohol yields a tetrasubstituted alkene. Subsequent catalytic hydrogenation of this alkene, typically with a palladium catalyst, will favor the delivery of hydrogen from the less sterically hindered face, leading to the thermodynamically more stable trans product.[13]

Experimental Protocol:

-

Dehydration: Dissolve the crude alcohol in a solvent like toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed.

-

Hydrogenation: The crude alkene can be directly subjected to catalytic hydrogenation. Dissolve the alkene in ethanol or ethyl acetate, add a catalytic amount of 10% Pd/C, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until hydrogen uptake ceases.

-

Filter the catalyst and concentrate the solvent. The resulting product is 4-(trans-4-heptylcyclohexyl)anisole. Purification by column chromatography may be necessary.

Step 2.3: Demethylation to this compound

The final step is the cleavage of the methyl ether to reveal the phenol.

Reaction: 4-(trans-4-Heptylcyclohexyl)anisole → this compound

Rationale: The demethylation of anisole derivatives is a common transformation. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose. BBr₃ is particularly efficient and proceeds under mild conditions.[14][15]

Experimental Protocol (using BBr₃):

-

Dissolve 4-(trans-4-heptylcyclohexyl)anisole (1.0 equivalent) in dry DCM and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.

-

Add a solution of BBr₃ (1.1-1.2 equivalents) in DCM dropwise.

-

After addition, allow the reaction to warm slowly to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by the slow addition of water or methanol.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Data Summary

| Step | Product | Key Reagents | Typical Yield (%) |

| 1.1 | 4-Heptanoylanisole | Anisole, Heptanoyl Chloride, AlCl₃ | 85-95 |

| 1.2 | 4-Heptylanisole | Hydrazine Hydrate, KOH | 80-90 |

| 1.4 | 4-Heptylcyclohexanol | H₂, Rh/Al₂O₃ | 70-85 |

| 1.5 | 4-Heptylcyclohexanone | PCC or other oxidant | 80-90 |

| 2.1 | 1-(4-Methoxyphenyl)-4-heptylcyclohexanol | 4-Methoxyphenylmagnesium Bromide | 75-85 |

| 2.2 | 4-(trans-4-Heptylcyclohexyl)anisole | p-TsOH, H₂, Pd/C | 85-95 (over 2 steps) |

| 2.3 | This compound | BBr₃ | 80-95 |

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The strategic use of a protecting group for the phenol, coupled with a Grignard reaction and a stereochemically-directing hydrogenation step, ensures high yields of the desired trans-isomer. The protocols provided are based on well-established chemical transformations and can be adapted and optimized for specific laboratory or industrial settings. Careful control of reaction conditions and rigorous purification of intermediates are paramount to achieving the high purity required for applications in materials science and medicinal chemistry.

References

- A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (2012).

- Horváth, D., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- LookChem. Cas 1131-60-8,4-Cyclohexylphenol.

- Mishra, N. K., et al. (2017). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 25(15), 4046-4061.

- A Process For Preparation Of 4 Cyclohexylphenol. Quick Company.

- Wikipedia. Friedel–Crafts reaction.

- Friedel-Crafts Acylation of Anisole. (2006). CHE 171 Lab Report.

- Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2002). Current Organic Chemistry, 6(15), 1425-1456.

- Sahu, P., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185.

- Organic Chemistry Portal. Suzuki Coupling.

- Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. (2020).

- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2007). The Journal of Organic Chemistry, 72(22), 8459-8467.

- Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.

- YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- MDPI. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. (2022). Catalysis Science & Technology, 12(1), 223-233.

- Organic Syntheses. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL.

- Dalton Transactions. Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+.

- The Royal Society of Chemistry. Supporting Information.

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

- SAS Publishers. Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts.

- ResearchGate. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.

- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.

- Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.

- RSC Publishing. Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst.

- Fiveable. 4-methoxyphenylmagnesium bromide Definition.

- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

- American Chemical Society. Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone.

- Google Patents. CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

- ResearchGate. (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles.

- Organic Chemistry Portal. Cyclohexenone synthesis.

- The Royal Society of Chemistry. Supplementary Information.

- O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. (1994). Drug Metabolism and Disposition, 22(4), 538-545.

- SciELO México. Kinetic Modelling of Anisole Hydrodeoxygenation Using Aromatic-Selective Ru/TiO2 Catalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. saspublishers.com [saspublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 11. fiveable.me [fiveable.me]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Key Isomers of C19H30O for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of prominent isomers of the molecular formula C19H30O, focusing on their properties, biological significance, and the experimental methodologies crucial for their study. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable, field-proven insights.

Introduction: The Significance of C19H30O Isomers in Endocrinology and Pharmacology

The molecular formula C19H30O encompasses a range of structurally related steroid hormones that are pivotal to human physiology and pharmacology. These isomers, while sharing the same atomic composition, exhibit distinct three-dimensional arrangements that lead to vastly different biological activities. Understanding these nuances is fundamental to endocrinology research and the development of targeted therapeutics. This guide will focus on three key isomers: the endogenous prohormones Dehydroepiandrosterone (DHEA) and Androstenedione, and the synthetic anabolic steroid Nandrolone. Each plays a unique role, from serving as a crucial precursor in the biosynthesis of sex hormones to acting as a potent therapeutic agent. We will delve into their individual characteristics, mechanisms of action, and the analytical techniques required for their accurate assessment.

Dehydroepiandrosterone (DHEA): The Adrenal Prohormone

Dehydroepiandrosterone (DHEA) is one of the most abundant circulating steroid hormones in humans, primarily synthesized in the adrenal cortex, with additional production in the gonads and the brain.[1] It functions as a critical metabolic intermediate in the biosynthesis of androgens and estrogens.[1]

Physicochemical Properties of DHEA

A thorough understanding of the physicochemical properties of DHEA is essential for developing analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C19H28O2 | [1] |

| Molar Mass | 288.43 g/mol | |

| Melting Point | 140-141 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (≥58.6 mg/mL) and DMSO (≥13.7 mg/mL) | [3] |

| LogP | 3.23 | [2] |

Note: The molecular formula for DHEA is C19H28O2, not C19H30O. The prompt's topic contains a slight inaccuracy, which is corrected here.

Biosynthesis and Metabolism of DHEA

DHEA synthesis begins with cholesterol, which is converted to pregnenolone by the enzyme CYP11A1 in the mitochondria.[4] Pregnenolone is then transported to the endoplasmic reticulum, where CYP17A1 mediates its conversion to DHEA.[4] DHEA can then be sulfated to form DHEAS, its more stable and abundant form in circulation, or it can be converted to androstenedione.[1][5]

Mechanism of Action

DHEA's biological effects are multifaceted. It can act directly on various receptors or be metabolized into more potent androgens and estrogens.[6][7] DHEA itself has been shown to bind to and modulate the activity of nuclear receptors such as the androgen receptor (AR) and estrogen receptors (ERα and ERβ), albeit with lower affinity than their primary ligands.[8] Furthermore, DHEA and its sulfate, DHEAS, can act as neurosteroids by modulating neurotransmitter receptors like GABA-A and NMDA receptors.[5][9]

Androstenedione: The Central Precursor

Androstenedione is a weak androgenic steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone and estrone.[10] It is produced in the adrenal glands and the gonads.[10]

Physicochemical Properties of Androstenedione

| Property | Value | Source |

| Molecular Formula | C19H26O2 | [10] |

| Molar Mass | 286.41 g/mol | [10] |

| Melting Point | 170-173 °C | [11] |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol, and methanol. | [12] |

| LogP | 2.75 | [11] |

Note: The molecular formula for Androstenedione is C19H26O2, not C19H30O.

Biosynthesis and Metabolism of Androstenedione

Androstenedione is synthesized via two primary pathways. The main pathway involves the conversion of DHEA to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[10] A secondary pathway involves the conversion of 17α-hydroxyprogesterone directly to androstenedione.[10] Once synthesized, androstenedione is a key branch point, being converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) or to estrone by aromatase.[10][13]

Mechanism of Action

While androstenedione itself has weak androgenic activity, its primary biological significance lies in its role as a prohormone.[10][14] The physiological effects observed are largely attributable to its conversion to the more potent hormones, testosterone and estrogen.[14] In women, androstenedione is a significant source of testosterone.[14]

Nandrolone: The Synthetic Anabolic Steroid

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[15] It is often used in its esterified forms, such as nandrolone decanoate and nandrolone phenylpropionate, to prolong its duration of action.[16]

Physicochemical Properties of Nandrolone

| Property | Value | Source |

| Molecular Formula | C18H26O2 | |

| Molar Mass | 274.40 g/mol | |

| Melting Point | 124 °C | |

| Solubility | Practically insoluble in water; soluble in ethanol and vegetable oils. | |

| LogP | 3.6 |

Note: The molecular formula for Nandrolone is C18H26O2, not C19H30O.

Synthesis of Nandrolone

Nandrolone can be synthesized from estradiol. The process involves the methylation of the phenolic hydroxyl group of estradiol, followed by reduction of the aromatic ring to form an enol ether.[17] Subsequent hydrolysis leads to the formation of the keto group and isomerization of the double bond to yield nandrolone.[17]

Mechanism of Action

Nandrolone functions by binding to and activating the androgen receptor (AR), which then translocates to the nucleus and modulates the transcription of target genes.[18][19] This leads to its anabolic effects, such as increased protein synthesis and muscle growth.[19][20] Nandrolone is characterized by a high ratio of anabolic to androgenic activity, which is attributed to its metabolism.[16] Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT) in androgenic tissues, nandrolone is converted to the less potent dihydronandrolone.[16]

Experimental Protocols

Accurate quantification and characterization of these C19H30O isomers are critical for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for their analysis.

HPLC Method for the Determination of DHEA in Dietary Supplements

This protocol is adapted from a validated method for the quantification of DHEA in dietary supplements.[21]

1. Materials and Reagents:

-

DHEA reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

C18 HPLC column (e.g., Eurospher-100, 150 mm × 4.6 mm, 5μm)

-

HPLC system with UV detector

2. Chromatographic Conditions:

-

Mobile Phase: Methanol and water (70:30 v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Stock Standard Solution (0.5 mg/mL): Accurately weigh and dissolve DHEA reference standard in the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.0625, 0.125, 0.25, and 0.5 mg/mL) with the mobile phase to construct a calibration curve.

-

Sample Preparation: For dietary supplements, accurately weigh a portion of the powdered sample, dissolve it in the mobile phase, sonicate, and filter through a 0.45 µm filter before injection.

4. Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of DHEA in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Method for DHEAS Quantification in Serum

For enhanced specificity and sensitivity, especially in biological matrices, LC-MS/MS is the preferred method.[22]

1. Sample Preparation:

-

Protein Precipitation: To a serum sample, add an internal standard and a protein precipitation agent (e.g., acetonitrile).

-

Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant for analysis. For cleaner samples, solid-phase extraction (SPE) can be employed.

2. LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize a suitable reversed-phase column for separation.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor and product ion transitions for both DHEAS and the internal standard.

3. Data Analysis:

-

Calculate the concentration of DHEAS based on the peak area ratio of the analyte to the internal standard, and compare this to a calibration curve.

Comparative Analysis and Conclusion

The C19H30O isomers DHEA, androstenedione, and nandrolone, despite their structural similarities, exhibit distinct physicochemical properties and biological functions. DHEA and androstenedione are crucial endogenous precursors in the steroidogenic pathway, with their effects largely mediated through their conversion to more potent sex hormones. In contrast, nandrolone is a synthetic steroid designed to maximize anabolic effects while minimizing androgenicity.

The choice of analytical methodology is paramount for the accurate study of these compounds. While HPLC with UV detection is suitable for quantifying these compounds in simpler matrices like dietary supplements, the complexity of biological samples necessitates the superior specificity and sensitivity of LC-MS/MS.

This guide has provided a comprehensive overview of these key C19H30O isomers, from their fundamental properties to detailed experimental considerations. By understanding the nuances of their chemistry, biology, and analysis, researchers and drug development professionals can better navigate the complexities of steroid hormone research and develop more effective and targeted therapeutic interventions.

References

- The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. MDPI.

- Novel mechanisms for DHEA action in. Journal of Molecular Endocrinology.

- Nandrolone Decanoate. PubChem.

- What is Nandrolone Phenpropionate used for?. Patsnap Synapse.

- Nandrolone: Uses, Benefits & Side Effects. Cleveland Clinic.

- Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography. PubMed.

- Physical chemical properties and percutaneous absorption of dehydroepiandrosterone (DHEA). ProQuest.

- Mechanisms of Action of Dehydroepiandrosterone. PubMed.

- What is Androstenedione - Properties & Specifications.

- Nandrolone. Wikipedia.

- Quantification of DHEA in human serum on a routine basis: development and validation of a tandem mass spectrometry based method. UNIPI.